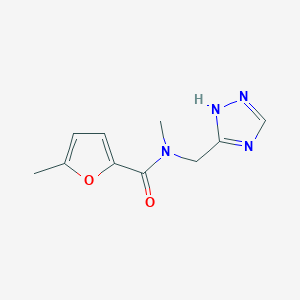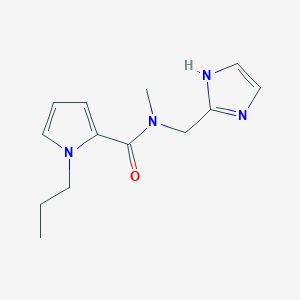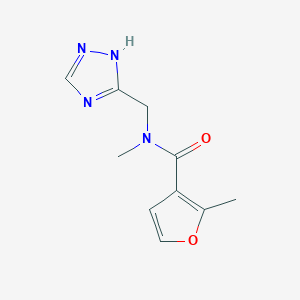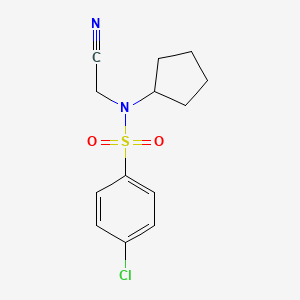![molecular formula C12H16BrNO3 B7594883 3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that belongs to the class of beta-blockers. It is commonly known as Bucindolol and is used in the treatment of heart failure and hypertension.
Aplicaciones Científicas De Investigación
Bucindolol has been extensively studied for its therapeutic effects in heart failure and hypertension. It has been shown to improve cardiac function and reduce mortality in patients with heart failure. Bucindolol has also been studied for its effects on the sympathetic nervous system and its ability to reduce sympathetic activity in patients with heart failure.
Mecanismo De Acción
Bucindolol is a beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of the sympathetic nervous system, which can cause increased heart rate and blood pressure. Bucindolol also has intrinsic sympathomimetic activity, which means that it can partially stimulate the beta-adrenergic receptors while also blocking them.
Biochemical and Physiological Effects:
Bucindolol has been shown to have several biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also improve left ventricular function and reduce myocardial oxygen consumption. Bucindolol has been shown to have anti-inflammatory effects and can reduce oxidative stress in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bucindolol has several advantages for lab experiments. It is a well-studied beta-blocker that has been extensively researched for its therapeutic effects in heart failure and hypertension. It is also relatively easy to synthesize and purify. However, there are some limitations to using Bucindolol in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Bucindolol can also have off-target effects on other beta-adrenergic receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Bucindolol. One area of interest is the use of Bucindolol in combination with other drugs for the treatment of heart failure and hypertension. Another area of interest is the development of new beta-blockers with improved selectivity and fewer off-target effects. Finally, there is interest in exploring the potential anti-inflammatory and antioxidant effects of Bucindolol in other disease states.
Métodos De Síntesis
Bucindolol can be synthesized by the reaction of 2-bromobenzylamine with 3-(tert-butylamino)-1,2-propanediol in the presence of a base. The reaction yields 3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, which is then purified by recrystallization.
Propiedades
IUPAC Name |
3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(17,11(15)16)8-14(2)7-9-5-3-4-6-10(9)13/h3-6,17H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWXCAEGWSGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)


![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)


![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)